molecular formula C17H13NO4S B1524732 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid CAS No. 1372762-53-2

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

Cat. No.: B1524732
CAS No.: 1372762-53-2
M. Wt: 327.4 g/mol
InChI Key: TUAZQHVEGHPVSA-VQHVLOKHSA-N
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Description

3-(1-Benzenesulfonyl-1H-indol-5-yl)-acrylic acid, with the molecular formula C 17 H 13 NO 4 S and a molecular weight of 327.36 g/mol, is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research . This compound is a key chemical scaffold in a class of identified histone deacetylase (HDAC) inhibitors . Research has demonstrated that with the N-hydroxyacrylamide moiety located at the C-5 position of the indole ring, this structural class demonstrates remarkable inhibitory activity against HDAC isoenzymes 1, 2, and 6, which are epigenetic targets implicated in the regulation of gene expression and cell life . Consequently, this compound and its close analogues have shown potent antiproliferative effects against a panel of human cancer cell lines, including Hep3B, MDA-MB-231, PC-3, and A549, and have displayed better in vivo antitumor activity in xenograft models compared to some established therapies . The 1-benzenesulfonyl group on the indole ring is vital for this biological activity, as its removal leads to a dramatic loss of HDAC inhibitory potency . This product is intended for research purposes, such as investigating epigenetic pathways in cancer and developing novel anticancer agents. It is supplied with a minimum purity of 97% and must be handled by qualified professionals in a controlled laboratory setting . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-[1-(benzenesulfonyl)indol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)9-7-13-6-8-16-14(12-13)10-11-18(16)23(21,22)15-4-2-1-3-5-15/h1-12H,(H,19,20)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZQHVEGHPVSA-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid typically involves the functionalization of an indole core with a benzenesulfonyl protecting group at the nitrogen, followed by the introduction of the acrylic acid side chain at the 5-position of the indole ring. The acrylic acid moiety is often introduced via condensation or coupling reactions involving α,β-unsaturated carbonyl compounds or their equivalents.

Sulfonylation of Indole Nitrogen

The initial step involves the sulfonylation of the indole nitrogen with benzenesulfonyl chloride or related sulfonylating agents under basic conditions. This step protects the indole nitrogen and influences regioselectivity for subsequent substitutions.

There are several approaches reported for the introduction of the acrylic acid group at the 5-position of the indole:

  • Conjugate Addition and Cross-Dehydrogenative Coupling (CDC):
    The reaction of 2-substituted indoles with α,β-unsaturated carbonyl compounds (such as pyruvates) under catalytic conditions can yield indolylacrylates. These reactions often use Brønsted acid ionic liquids as catalysts in green solvents like butyl acetate, providing good to excellent yields.

  • Michael Addition and Friedel–Crafts Alkylation:
    These methods involve the conjugate addition of the indole ring to Michael acceptors (α,β-unsaturated carbonyl compounds), sometimes promoted by transition metal catalysts or organocatalysts. However, these methods may require harsh conditions or expensive catalysts.

  • Use of Pyruvates with Ionic Liquid Catalysts:
    A notable green chemistry approach uses sulfone-containing imidazolium-based Brønsted acid ionic liquids as catalysts with butyl acetate as a solvent. This method enables the synthesis of α-indolylacrylates in high yields (up to 91%) at moderate temperatures (80 °C) and short reaction times (30 minutes).

Example Preparation Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 Indole + Benzenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Sulfonylation of indole nitrogen to form 1-benzenesulfonylindole intermediate Typically high, >85%
2 1-benzenesulfonylindole + α,β-unsaturated carbonyl compound (e.g., ethyl pyruvate) + Brønsted acid ionic liquid catalyst (10 mol%) + butyl acetate solvent, 80 °C, 30 min Catalytic conjugate addition to form the indolylacrylic acid ester intermediate Up to 91%
3 Hydrolysis of ester to acrylic acid under acidic or basic conditions Conversion of ester to acrylic acid moiety High, typically >90%

Catalyst and Solvent Effects

A detailed study on the catalytic system shows that:

  • The sulfone-containing imidazolium-based Brønsted acid ionic liquid (catalyst 1a) in butyl acetate solvent provides the best yields (91%) for the model reaction of 2-methylindole with ethyl pyruvate.
  • Alternative catalysts or solvents result in significantly lower yields (Table 1).
Entry Catalyst Solvent Yield (%)
1 1a Butyl acetate 91
2 1b Butyl acetate 25
3 1c Butyl acetate 65
4 1a Ethyl acetate 70
5 TfOH Butyl acetate 50
6 PTSA Butyl acetate 47
7 TfOH Ethanol 35
8 TfOH Anisole 40
9 TfOH Nitromethane 10
10 TfOH 1,2-Dichloroethane 30
11 TfOH 1,4-Dioxane 7
12 TfOH Toluene 70
13 TfOH Benzene 65

Reaction conditions: 0.3 mmol substrate, 10 mol% catalyst, 0.5 mL solvent, 80 °C, 30 min.

Catalyst Recyclability

The ionic liquid catalyst 1a can be recycled up to 8 times without significant loss of activity, making the process sustainable and cost-effective.

Comparative Analysis of Preparation Methods

Methodology Catalyst Type Solvent Temperature Yield (%) Notes
Sulfonylation + Michael Addition Brønsted acid ionic liquid (1a) Butyl acetate 80 °C 91 Green solvent, recyclable catalyst
Sulfonylation + Friedel–Crafts Transition metal catalysts Various Higher Variable Often requires expensive/toxic catalysts
Sulfonylation + Organocatalysis Organocatalysts Dipolar solvents Variable Moderate Sometimes harsh conditions
Classical sulfonylation + ester hydrolysis Standard reagents Organic solvents Ambient to reflux High Multi-step, longer reaction times

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzenesulfonyl-1H-indol-5-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(1-Benzenesulfonyl-1H-indol-5-yl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features :

  • Indole core : A heterocyclic aromatic system with a fused benzene and pyrrole ring.
  • Benzenesulfonyl group : Enhances metabolic stability and modulates electronic properties.

Suppliers such as Ambeed, Inc.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, focusing on substituent variations and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key References
This compound 1372762-53-2 C₁₇H₁₃NO₄S 327.35 Benzenesulfonyl (N1), acrylic acid (C5) Not reported
(E)-3-(1H-Indol-5-yl)-acrylic acid 179626-79-0 C₁₁H₉NO₂ 187.19 Acrylic acid (C5) Not reported
3-(1H-Indol-3-yl)-acrylic acid 1204-06-4 C₁₁H₉NO₂ 187.19 Acrylic acid (C3) 226–278*
Ethyl (E)-3-(1-ethyl-5-methoxy-1H-indol-3-yl)acrylate 136562-85-1 C₁₆H₁₇NO₃ 271.31 Ethyl (N1), methoxy (C5), ethyl ester Not reported

*Melting point range observed for structurally related thiazolidinone-indole hybrids .

Biological Activity

3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring substituted with a benzenesulfonyl group and an acrylic acid moiety. This unique structure may contribute to its biological properties by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. The sulfonyl and acrylic acid groups are believed to play crucial roles in binding to target sites, potentially leading to inhibition of key pathways involved in disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

Table 1: Antimicrobial Efficacy

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA0.25
Related derivativeStaphylococcus epidermidis0.5
Other analoguesEscherichia coli2.0

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies indicate that the compound can inhibit the growth of several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)
HeLa0.41
MDA-MB-2310.48
A5491.0

Case Studies

A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzenesulfonyl group significantly influenced biological activity. For example, compounds with additional methoxy groups exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

In another study, compounds derived from this class were evaluated for their histone deacetylase (HDAC) inhibitory activity, demonstrating promising results with IC50 values as low as 29.5 nM for certain derivatives . This suggests that such compounds could be further developed into HDAC inhibitors for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves:

  • Sulfonylation : Introducing the benzenesulfonyl group at the indole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., NaH in acetonitrile at 0°C to room temperature) .
  • Acrylic Acid Coupling : The 5-position of the indole ring can be functionalized via Heck coupling, Friedel-Crafts alkylation, or Knoevenagel condensation with acrylic acid derivatives. For example, ethyl acrylate intermediates are formed using NaH as a base, followed by hydrolysis to yield the carboxylic acid .
  • Purification : Column chromatography (e.g., 15% ethyl acetate in hexane) is critical for isolating the pure product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity (e.g., indol-5-yl substitution) and sulfonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks near 1700 cm1^{-1} confirm the carboxylic acid group, while sulfonyl stretches appear at ~1350–1200 cm1^{-1} .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Ensure fume hoods or local exhaust to prevent inhalation of aerosols (GHS H335) .
  • Spill Management : Avoid dust generation; use inert absorbents and dispose of waste in sealed containers .

Advanced Research Questions

Q. What are the key challenges in optimizing the yield of this compound during synthesis?

  • Regioselectivity : Competing sulfonylation at indole N1 vs. other positions requires careful control of reaction time and base stoichiometry (e.g., NaH in acetonitrile) .
  • Intermediate Stability : Acrylate intermediates may undergo polymerization; low-temperature reactions and inert atmospheres improve stability .
  • Byproduct Formation : Unreacted benzenesulfonyl chloride can hydrolyze to sulfonic acid, necessitating thorough washing steps .

Q. How do electronic effects of substituents influence the reactivity of intermediates in the synthesis?

  • Indole Ring Activation : Electron-donating groups (e.g., methoxy) at the indole 5-position enhance electrophilic substitution but may compete with sulfonylation. Conversely, electron-withdrawing groups (e.g., nitro) can deactivate the ring, requiring harsher conditions .
  • Sulfonyl Group Impact : The benzenesulfonyl moiety increases steric hindrance, affecting coupling reactions. Computational studies (DFT) can predict optimal substituent positions for reactivity .

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

  • Molecular Docking : Software like MOE or AutoDock models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and hydrophobic pockets .
  • Quantum Mechanics (QM) : DFT calculations assess charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Evaluate stability in biological membranes or protein binding pockets over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(1-benzenesulfonyl-1H-indol-5-yl)-acrylic acid

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